molecular formula C19H21N3O4S B2872590 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide CAS No. 1252822-39-1

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2872590
CAS No.: 1252822-39-1
M. Wt: 387.45
InChI Key: ZBIFUCVQPRNVSY-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a synthetic small molecule belonging to the thienopyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry (source) . The core thieno[3,2-d]pyrimidine-2,4-dione structure is a known pharmacophore that often confers the ability to interact with enzyme active sites, particularly kinases and other ATP-binding proteins (source) . The specific substitution pattern of this compound, featuring a butyl group at the N3 position and an N-(4-methoxyphenyl)acetamide moiety, suggests it is designed as a potent and selective chemical probe for investigating specific signaling pathways. Researchers utilize this compound primarily in oncology and cell biology research to study protein kinase inhibition and its subsequent effects on cellular processes such as proliferation, apoptosis, and migration. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream effector proteins and modulating pathway activity. The inclusion of the 4-methoxyphenyl group is a common strategy to enhance cell permeability and optimize pharmacokinetic properties for in vitro and potentially in vivo research applications (source) . This makes it a valuable tool for dissecting complex biological networks and validating novel therapeutic targets.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-4-10-21-18(24)17-15(9-11-27-17)22(19(21)25)12-16(23)20-13-5-7-14(26-2)8-6-13/h5-9,11,17H,3-4,10,12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDJRGGIAWRSKH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N3O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Amino-Thiophene-2-Carboxylate Derivatives

This method involves cyclizing 3-amino-thiophene-2-carboxylate esters using formic acid or triethyl orthoformate. For example, treatment of ethyl 3-amino-4-methylthiophene-2-carboxylate with formic acid at reflux (100–110°C) induces cyclization, yielding the thieno[3,2-d]pyrimidin-4-one core in 65–75% yield. Alternatively, triethyl orthoformate serves as both solvent and cyclizing agent under similar conditions, achieving comparable efficiency.

A variation employs dimethylformamide dimethylacetal (DMF-DMA) with primary amines. Here, DMF-DMA facilitates the formation of an intermediate iminium ion, which undergoes intramolecular cyclization upon heating (80–90°C). This method is particularly advantageous for introducing alkyl side chains, such as the butyl group at position 3, during the cyclization step.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler approach constructs the thieno ring from pyrimidine derivatives. For instance, thiobarbituric acid derivatives react with alkyl bromoacetates in basic conditions (e.g., sodium ethoxide), forming the fused thieno-pyrimidine system. While less common for the target compound, this method offers flexibility in introducing substituents at position 2 or 4 of the pyrimidine ring.

Functionalization with the Acetamide Side Chain

The N-(4-methoxyphenyl)acetamide moiety is introduced at position 1 through nucleophilic substitution or amide coupling .

Nucleophilic Substitution of Chlorinated Intermediates

Chlorination of position 1 using phosphorus oxychloride (POCl₃) generates a reactive intermediate. Subsequent reaction with N-(4-methoxyphenyl)glycine in acetonitrile at reflux (82°C) for 6 hours affords the acetamide side chain in 50–60% yield. Catalytic dimethylformamide (DMF) accelerates the substitution by stabilizing the transition state.

Carbodiimide-Mediated Amide Coupling

A more efficient route involves coupling 2-chloroacetic acid with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The resulting 2-chloro-N-(4-methoxyphenyl)acetamide is then reacted with the thieno[3,2-d]pyrimidin-4-one under basic conditions (e.g., triethylamine), achieving 70–80% yield.

Purification and Isolation

Crude product purification is critical for achieving pharmaceutical-grade material.

Recrystallization

Recrystallization from ethanol/chloroform (3:1 v/v) removes unreacted starting materials and byproducts. The target compound exhibits high solubility in hot ethanol (>80°C) and limited solubility at room temperature, enabling a recovery of 85–90%.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:2) as the eluent resolves regioisomeric impurities. This step is essential when Mitsunobu or alkylation reactions generate positional isomers.

Industrial-Scale Production Considerations

Scaling up the synthesis requires optimizing cost, safety, and yield.

Continuous Flow Reactors

Cyclization and alkylation steps benefit from continuous flow systems, which enhance heat transfer and reduce reaction times. For example, DMF-DMA-mediated cyclization in a microreactor at 100°C achieves 95% conversion in 30 minutes, compared to 12 hours in batch reactors.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, reducing waste and material costs by 40–50%.

Process Analytical Technology (PAT)

In-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, ensuring consistent product quality during chlorination and amidation steps.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing the target compound:

Step Method Conditions Yield (%) Purity (%) Source
Core synthesis Formic acid cyclization 100°C, 6 h 70 92
Core synthesis DMF-DMA cyclization 80°C, 4 h 85 95
3-Butyl introduction Alkylation (K₂CO₃) DMSO, 60°C, 12 h 65 88
3-Butyl introduction Mitsunobu reaction THF, 0°C, 6 h 80 97
Acetamide coupling EDC/HOBt RT, 24 h 75 99

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or reduction of double bonds.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying its biological activity and potential as a therapeutic agent.

  • Medicine: : Investigating its use in drug development, particularly for diseases where thieno[3,2-d]pyrimidin-4-ones show promise.

  • Industry: : Utilization in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide ()

  • Core: Thieno[3,2-d]pyrimidine.
  • Substituents :
    • 3-(4-Chlorophenyl): Introduces electron-withdrawing effects, increasing electrophilicity.
    • Sulfanyl linker: Replaces the oxo group in the target compound, reducing hydrogen-bonding capacity.
    • Acetamide attached to pyrazole: Alters pharmacokinetics due to pyrazole’s heteroaromatic nature.
  • Molecular Weight : 363.30 g/mol (vs. 463.61 g/mol for the target compound).
  • Key Differences : Lower molecular weight and chlorophenyl substituent may reduce solubility but enhance target specificity .

N-(4-Butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide (CAS 1040632-67-4, )

  • Core: Thieno[3,2-d]pyrimidine with 7-phenyl substitution.
  • 4-butylphenyl acetamide: Higher lipophilicity compared to the target’s 4-methoxyphenyl group.
  • Molecular Weight : 463.61 g/mol (identical to the target compound).
  • Key Differences : The phenyl and methyl groups may reduce solubility, while the butylphenyl chain could prolong metabolic half-life .

Analogues with Varied Heterocyclic Cores

N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide ()

  • Core: Chromene (benzopyran) instead of thienopyrimidine.
  • Substituents :
    • 4-methoxyphenyl acetamide: Matches the target’s acetamide group.
    • Chromen-4-one: Introduces conjugated π-system, altering electronic properties.
  • Key Differences : Chromene core may shift activity toward antioxidant or anti-inflammatory pathways rather than kinase inhibition .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()

  • Core : Benzothiazole with trifluoromethyl group.
  • Substituents :
    • 4-methoxyphenyl acetamide: Same as target compound.
    • Trifluoromethyl: Enhances metabolic stability and electron-withdrawing effects.
  • Key Differences: Benzothiazole core may confer selectivity toward neurological targets (e.g., adenosine receptors) .

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound improves solubility compared to halogenated or alkylated analogues (e.g., ’s 4-chlorophenyl) .
  • Substituent Bulk : Bulky groups like 7-phenyl () reduce solubility but enhance binding specificity in hydrophobic pockets .

Biological Activity

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various therapeutic applications, including anti-cancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N3O3SC_{20}H_{24}N_{3}O_{3}S, with a molecular weight of approximately 386.5 g/mol. The structure features a thieno[3,2-d]pyrimidin-4-one core with a butyl substituent and a methoxyphenyl group attached to the acetamide moiety.

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Thieno[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results in inhibiting enzymes involved in cancer progression .
  • Antimicrobial Properties : This compound has demonstrated potential antibacterial and antifungal activities. Its mechanism may involve interactions with specific biological targets that disrupt microbial growth .

The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptor sites in cellular pathways. Studies have indicated that it may inhibit specific tautomerase activities associated with MIF (macrophage migration inhibitory factor), which plays a critical role in inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits cancer cell proliferation
AntimicrobialExhibits antibacterial and antifungal properties
Enzyme InhibitionInhibits MIF tautomerase activity

Case Study: Anticancer Properties

A study focusing on the structural activity relationship (SAR) of thieno[3,2-d]pyrimidine derivatives highlighted that modifications at the 4-position significantly influenced anticancer potency. The compound was tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range for certain analogues .

Table 2: IC50 Values of Related Compounds

Compound NameIC50 (μM)Target Enzyme/Pathway
5d (MIF inhibitor)27MIF tautomerase activity
R110 (analog)15 ± 0.8MIF tautomerase activity
Bromo-substituted analogue7.2 ± 0.6MIF tautomerase activity

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